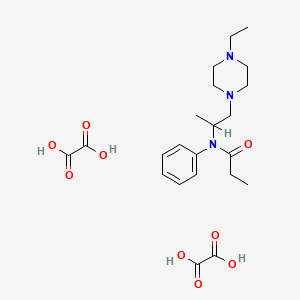
N-(1-Methyl-2-(4-ethylpiperazino)ethyl)propionanilide dioxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Methyl-2-(4-ethylpiperazino)ethyl)propionanilide dioxalate is a chemical compound with the molecular formula C18H29N3O. It is known for its unique structure, which includes a piperazine ring and a propionanilide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-2-(4-ethylpiperazino)ethyl)propionanilide dioxalate typically involves the reaction of 1-methyl-2-(4-ethylpiperazino)ethylamine with propionanilide in the presence of suitable catalysts and solvents. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize yield and minimize waste, making the production process more efficient and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Methyl-2-(4-ethylpiperazino)ethyl)propionanilide dioxalate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the functional groups involved .
Aplicaciones Científicas De Investigación
N-(1-Methyl-2-(4-ethylpiperazino)ethyl)propionanilide dioxalate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new compounds.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a drug candidate for various diseases.
Mecanismo De Acción
The mechanism of action of N-(1-Methyl-2-(4-ethylpiperazino)ethyl)propionanilide dioxalate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-Methyl-2-(4-ethylpiperazino)ethyl)aniline dioxalate
- N-(1-Methyl-2-(4-ethylpiperazino)ethyl)benzamide dioxalate
Uniqueness
N-(1-Methyl-2-(4-ethylpiperazino)ethyl)propionanilide dioxalate stands out due to its unique combination of a piperazine ring and a propionanilide moiety.
Actividad Biológica
N-(1-Methyl-2-(4-ethylpiperazino)ethyl)propionanilide dioxalate, with the CAS number 77562-94-8, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
- Molecular Formula : C22H33N3O9
- Molecular Weight : 483.512 g/mol
- Structure : The compound features a propionanilide backbone with a piperazine derivative, which is crucial for its biological activity .
The biological activity of this compound is largely attributed to its interaction with various neurotransmitter systems. It is believed to modulate the dopaminergic and serotonergic pathways, which are critical in the treatment of various neurological disorders.
Key Mechanisms:
- Dopamine Receptor Modulation : The piperazine moiety is known to influence dopamine receptor activity, potentially offering therapeutic effects in conditions like schizophrenia and depression.
- Serotonin Receptor Interaction : Similar compounds have shown affinity for serotonin receptors, which may contribute to anxiolytic and antidepressant effects.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Antidepressant Effects : Preliminary studies suggest that it may reduce depressive behaviors in animal models.
- Anxiolytic Properties : Its potential to alleviate anxiety symptoms has been noted in behavioral assays.
- Neuroprotective Effects : The compound's ability to protect neuronal cells from oxidative stress is under investigation.
Case Study 1: Antidepressant Activity
A study published in PubMed examined the effects of related compounds on depressive behaviors in mice. The results indicated that modifications to the piperazine structure could enhance antidepressant-like effects, suggesting a similar potential for this compound .
Case Study 2: Neuroprotection
Research focusing on neuroprotective agents highlighted the role of compounds with similar structures in reducing oxidative stress markers in neuronal cultures. This suggests that this compound could also provide neuroprotective benefits .
Data Table
| Property | Value |
|---|---|
| CAS Number | 77562-94-8 |
| Molecular Formula | C22H33N3O9 |
| Molecular Weight | 483.512 g/mol |
| Potential Activities | Antidepressant, Anxiolytic, Neuroprotective |
Propiedades
Número CAS |
77562-94-8 |
|---|---|
Fórmula molecular |
C22H33N3O9 |
Peso molecular |
483.5 g/mol |
Nombre IUPAC |
N-[1-(4-ethylpiperazin-1-yl)propan-2-yl]-N-phenylpropanamide;oxalic acid |
InChI |
InChI=1S/C18H29N3O.2C2H2O4/c1-4-18(22)21(17-9-7-6-8-10-17)16(3)15-20-13-11-19(5-2)12-14-20;2*3-1(4)2(5)6/h6-10,16H,4-5,11-15H2,1-3H3;2*(H,3,4)(H,5,6) |
Clave InChI |
QAKNOUYDCSZEKE-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N(C1=CC=CC=C1)C(C)CN2CCN(CC2)CC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















